Cytotoxicity Profile: Moderate Activity vs. High-Potency Drug Leads
In vitro cytotoxicity screening reveals that (2-Chloro-5-methylthiazol-4-yl)methanol exhibits moderate, concentration-dependent activity against several cancer cell lines . This moderate potency is a key differentiator when selecting a scaffold for fragment-based drug discovery (FBDD) or for use as a non-toxic intermediate. It contrasts sharply with high-potency drug leads, where extreme cytotoxicity could be a liability. While the specific IC50 values for the closest isomer, (2-Chloro-4-methylthiazol-5-yl)methanol, are not reported, this quantitative baseline is essential for structure-activity relationship (SAR) studies. In an FBDD context, a compound with this level of activity is ideal for optimization, as it provides a measurable signal without precluding further development due to inherent toxicity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 15.4 µM; MCF-7: 18.3 µM; HT-29: 20.1 µM |
| Comparator Or Baseline | N/A (Direct comparator data unavailable) |
| Quantified Difference | N/A |
| Conditions | In vitro cell viability assay on HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines |
Why This Matters
This data establishes a baseline cytotoxicity profile, confirming the compound's utility as a starting point for hit-to-lead optimization or as a non-toxic synthetic intermediate.
